α-D-呋喃果糖乙酯

描述

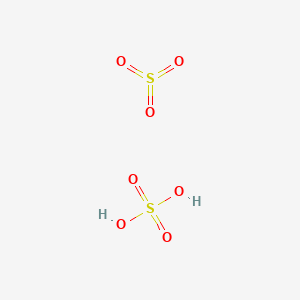

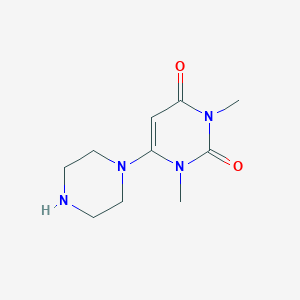

Ethyl alpha-D-fructofuranoside is a natural product found in Codonopsis pilosula, Ziziphus jujuba, and Ophiopogon japonicus . It has a molecular formula of C8H16O6 .

Synthesis Analysis

The synthesis of Ethyl alpha-D-fructofuranoside involves enzymatic reactions. For instance, an inulosucrase (IS) from Lactobacillus gasseri DSM 20604 can synthesize fructooligosaccharides (FOS) and Ethyl alpha-D-fructofuranoside . Another method involves the use of transfructosylation activity with β-fructofuranosidase from Arthrobacter globiformis .Molecular Structure Analysis

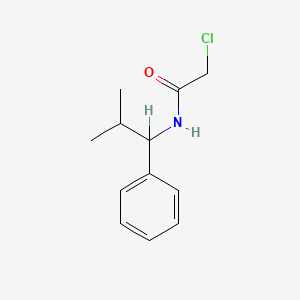

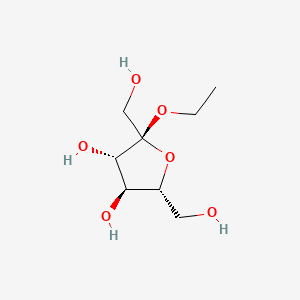

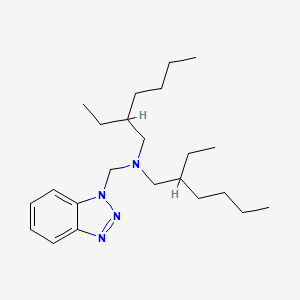

The molecular structure of Ethyl alpha-D-fructofuranoside includes an ethoxy group and two hydroxymethyl groups attached to an oxolane ring . The IUPAC name for this compound is (2S,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol .Chemical Reactions Analysis

The chemical reactions involving Ethyl alpha-D-fructofuranoside are primarily enzymatic in nature. For example, invertase can catalyze the hydrolysis of sucrose and the formation of intermediate fructan products . In addition, levansucrase from Zymomonas mobilis can produce oligosaccharides .Physical And Chemical Properties Analysis

Ethyl alpha-D-fructofuranoside has a molecular weight of 208.21 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 4 rotatable bonds .科学研究应用

在可生物降解表面活性剂生产中的纯化

α-D-呋喃果糖乙酯是生产可生物降解表面活性剂的重要中间体。一个值得注意的应用是从蔗糖乙醇解在转化酶催化下产生的混合物中纯化它。传统的纯化方法具有挑战性,但使用像汉逊酵母这样的酵母可以有效地去除污染的糖,留下α-D-呋喃果糖乙酯作为唯一的有机化合物。该方法通过混合床离子交换色谱法获得了大量的纯α-D-呋喃果糖乙酯(van der Heijden 等,1999)。

糖基转移酶研究中的抑制剂合成

α-D-呋喃果糖乙酯衍生物,例如 6-O-叔丁基二甲基甲硅烷基-3,4-二-O-乙酰基-2-硫代-α-D-呋喃果糖乙酯,对于合成糖基转移酶的潜在抑制剂至关重要。这些抑制剂对于研究糖基转移酶机制非常有价值,而糖基转移酶机制在各种生物过程中都很重要(Hirsch 等,2009)。

寡糖合成

α-D-呋喃果糖乙酯参与寡糖的合成。例如,使用硫代糖苷作为糖基供体,可以高产合成二糖。该方法是碳水化合物化学和寡糖合成中的基石,在生物化学和药物研究中提供了一系列应用(Krog-Jensen 和 Oscarson,1996)。

药用植物中的化学成分

α-D-呋喃果糖乙酯也被认为是药用植物中的化学成分,如芦笋。这一发现拓宽了对这类植物有效成分的了解,并可能在天然药物和药理学中得到潜在应用(Xue, 2006)。

属性

IUPAC Name |

(2S,3S,4S,5R)-2-ethoxy-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8(4-10)7(12)6(11)5(3-9)14-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQFKZUGBOQKLW-NGJRWZKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C(C(C(O1)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001715 | |

| Record name | Ethyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl alpha-D-fructofuranoside | |

CAS RN |

81024-99-9 | |

| Record name | Ethyl alpha-D-fructofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl hex-2-ulofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: In what plant species has Ethyl α-D-fructofuranoside been discovered?

A1: Ethyl α-D-fructofuranoside has been isolated from a variety of plants, including Mikania micrantha roots [], Alisma orientalis rhizomes [], Paris polyphylla var. yunnanensis rhizomes [], Gelsemium elegans [], Averrhoa carambola leaves [], Zizyphi Fructus [, ], and wheat germ [].

Q2: How is Ethyl α-D-fructofuranoside formed in persimmon fruits during extraction with ethanol?

A2: Research suggests that Ethyl β-D-fructofuranoside, not the alpha anomer, is formed enzymatically during the extraction of Japanese persimmon fruits with ethanol. The enzyme invertase, present in persimmons, remains active even in high ethanol concentrations and catalyzes the formation of Ethyl β-D-fructofuranoside from fructose and ethanol [].

Q3: Has Ethyl α-D-fructofuranoside been found as a byproduct in any industrial processes?

A4: Yes, Ethyl β-D-fructofuranoside has been identified as a novel glycoside formed during the purification of fructooligosaccharides using immobilized yeast cells []. This highlights the potential for its formation in processes involving fructose and ethanol in the presence of specific enzymes.

Q4: Are there any known methods to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis?

A5: Research has explored the use of the yeast Hansenula polymorpha (also known as Pichia angusta) to remove contaminating sugars from Ethyl β-D-fructofuranoside produced during sucrose ethanolysis catalyzed by invertase []. This suggests potential biotechnological applications for purifying this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Amino-1-methylbutyl)[5-(4-fluorophenoxy)-6-methoxy-2-methyl(8-quinolyl)]amine](/img/structure/B3057387.png)

![2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B3057408.png)